Cas no 463946-41-0 (1-isocyano-4-(methylsulfanyl)benzene)
1-isocyano-4-(methylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 4-(Methylthio)phenylisocyanide
- 1-isocyano-4-methylsulfanylbenzene
- 1-isocyano-4-(methylsulfanyl)benzene
- OR1958
-
- Inchi: InChI=1S/C8H7NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3
- InChI Key: YXRRUVNTLJYSHX-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1=CC=C(C=C1)SC
Computed Properties
- Exact Mass: 149.03000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 25.30000
- LogP: 2.19000
1-isocyano-4-(methylsulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024154-1g |
4-(Methylthio)phenylisocyanide |
463946-41-0 | 1g |
£359.00 | 2022-03-01 | ||
| Enamine | EN300-1177168-0.05g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 0.05g |
$827.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-0.1g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 0.1g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-0.25g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 0.25g |
$906.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-0.5g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 0.5g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-1.0g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-2.5g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 2.5g |
$1931.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-5.0g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-10.0g |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1177168-50mg |
1-isocyano-4-(methylsulfanyl)benzene |
463946-41-0 | 50mg |
$827.0 | 2023-10-03 |
1-isocyano-4-(methylsulfanyl)benzene Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-isocyano-4-(methylsulfanyl)benzene
Introduction to 1-isocyano-4-(methylsulfanyl)benzene (CAS No. 463946-41-0)
1-isocyano-4-(methylsulfanyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 463946-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic derivative features a unique structural motif combining an isocyanide group and a methylsulfanyl substituent on a benzene ring, making it a versatile intermediate for the synthesis of various functional molecules.
The compound’s molecular structure, characterized by a benzene ring substituted with an isocyanide group at the 1-position and a methylsulfanyl group at the 4-position, imparts distinct reactivity and electronic properties. The isocyanide moiety (–N=C=O) is known for its ability to participate in diverse chemical transformations, including nucleophilic addition reactions, cycloadditions, and polymerization processes. Meanwhile, the methylsulfanyl group (–SCH₃) introduces steric and electronic effects that can modulate the compound’s interactions with biological targets.
In recent years, 1-isocyano-4-(methylsulfanyl)benzene has been explored as a key building block in the development of novel pharmaceutical agents. Its structural features make it a promising candidate for designing molecules with potential applications in drug discovery, particularly in the inhibition of enzyme-catalyzed reactions and the modulation of signaling pathways. For instance, researchers have investigated its derivatives as inhibitors of proteases and kinases, which are critical targets in therapeutic intervention for diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its utility in polymer chemistry. The isocyanide group can undergo polymerization reactions to form polyurethane-like materials, which exhibit tunable mechanical properties and biodegradability. These properties have opened up avenues for applications in biomedical materials, such as scaffolds for tissue engineering and coatings for medical devices. The incorporation of the methylsulfanyl group further enhances the material’s compatibility with biological systems, making it an attractive candidate for next-generation biomaterials.
The synthesis of 1-isocyano-4-(methylsulfanyl)benzene typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound’s synthetic utility but also demonstrate the evolving capabilities of modern organic synthesis techniques.
From a biological perspective, the compound’s derivatives have shown intriguing interactions with various biomolecules. Studies have demonstrated that certain analogs can bind to proteins with high affinity, leading to the development of novel enzyme inhibitors. The structural flexibility provided by the isocyanide and methylsulfanyl groups allows for fine-tuning of binding affinities and selectivity, which are crucial factors in drug design. Furthermore, computational modeling studies have been instrumental in predicting the binding modes of these derivatives, aiding in the rational design of lead compounds.
The role of 1-isocyano-4-(methylsulfanyl)benzene in materials science extends beyond polymers. Its derivatives have been explored as ligands in coordination chemistry, where they can complex with transition metals to form catalysts for various organic transformations. These metal complexes exhibit enhanced catalytic activity and selectivity, making them valuable tools in industrial processes and fine chemical synthesis.
Recent advancements in green chemistry have also influenced the utilization of this compound. Researchers are increasingly focusing on sustainable synthetic routes that minimize waste and energy consumption. For example, catalytic processes that employ recyclable catalysts or solvent-free conditions have been developed to synthesize 1-isocyano-4-(methylsulfanyl)benzene derivatives more efficiently. Such approaches align with global efforts to promote environmentally friendly chemical practices.
The pharmacological potential of 1-isocyano-4-(methylsulfanyl)benzene continues to be an area of active investigation. Preclinical studies have revealed that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally, their ability to interact with lipid membranes has led to interest in their use as antimicrobial agents. These findings underscore the compound’s versatility as a scaffold for developing therapeutic agents across multiple disease areas.
In conclusion,1-isocyano-4-(methylsulfanyl)benzene (CAS No. 463946-41-0) represents a fascinating molecule with broad applications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse chemical transformations and biological interactions, making it a valuable asset in drug discovery and material innovation. As research progresses,this compound is poised to play an increasingly significant role in advancing scientific understanding and technological development across multiple disciplines.
463946-41-0 (1-isocyano-4-(methylsulfanyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)